Flumethasone

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of flumethasone involves several key steps, including ketal reaction, epoxy reaction, fluorination reaction, and displacement elimination reaction . One industrial method for preparing this compound involves reacting a compound of formula (IIIa) with an electrophilic fluorination agent . The process is designed to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Flumethason unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Flumethason kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in Flumethason vorhandenen funktionellen Gruppen modifizieren.

Substitution: Halogenierungsreaktionen, insbesondere Fluorierungen, sind bei der Synthese von Flumethason üblich.

Häufig verwendete Reagenzien in diesen Reaktionen sind elektrophile Fluorierungsmittel sowie verschiedene Oxidations- und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise fluorierte Corticosteroid-Derivate .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Flumethasone is primarily used in dermatology for the treatment of various skin conditions. Its applications include:

- Contact Dermatitis : Effective in reducing inflammation and itching.

- Atopic Dermatitis : Provides relief from symptoms associated with chronic skin conditions.

- Psoriasis : Used to manage flare-ups and reduce scaling.

- Eczema : Alleviates symptoms of this common inflammatory skin condition.

- Diaper Rash : Offers treatment for irritations in infants.

The mechanism of action involves binding to glucocorticoid receptors, leading to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory proteins. This results in decreased production of cytokines, chemokines, and other inflammatory mediators .

Veterinary Applications

This compound is also employed in veterinary medicine, particularly for horses:

- Anti-inflammatory Treatment : It is used to manage inflammation associated with strenuous exercise. A study showed that this compound significantly suppressed cortisol levels and inflammatory markers in exercised horses .

Case Study: Pharmacokinetics in Horses

A study involving twelve exercised horses administered with this compound revealed:

- Elimination Half-Life : Approximately 4.84 hours.

- Volume of Distribution : 5.90 L/kg.

- Cortisol Suppression : Cortisol levels were suppressed for up to 72 hours post-administration, indicating prolonged anti-inflammatory effects .

Combination Therapies

This compound is often combined with other agents to enhance therapeutic effects:

- This compound Pivalate and Clioquinol : This combination has been shown effective in treating external ear inflammatory disorders. A comparative study indicated that this formulation provided significant relief from symptoms associated with otomycosis .

Efficacy Comparison

A systematic review comparing this compound pivalate/clioquinol with clotrimazole found:

- Efficacy Rate : this compound combination showed a notable efficacy rate, although clotrimazole had a slightly higher success rate .

Analytical Applications

This compound's presence in various formulations necessitates robust analytical methods for quantification:

| Method | Analysis Speed (minutes) | Correlation Coefficient | Accuracy (%) |

|---|---|---|---|

| TLC Method | 10 | 0.9998 | 100.01 ± 0.91 |

| RP-UHPLC Method | 3 | 0.9999 | 99.62 ± 0.77 |

These methods are crucial for ensuring proper dosing and monitoring therapeutic levels in clinical settings .

Wirkmechanismus

Flumethasone acts as a glucocorticoid receptor agonist . Upon binding to the receptor, the this compound-receptor complex translocates to the nucleus, where it influences gene expression by activating or repressing specific genes . This results in decreased production of inflammatory mediators such as prostaglandins and leukotrienes, leading to reduced inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

Flumethason wird oft mit anderen Corticosteroiden wie Cortison, Hydrocortison und Dexamethason verglichen. Was Flumethason auszeichnet, ist seine höhere Potenz; es ist etwa 420-mal potenter als Cortison in der entzündungshemmenden Aktivität . Ähnliche Verbindungen sind:

- Cortison

- Hydrocortison

- Dexamethason

- Betamethason

Die einzigartige difluorierte Struktur von Flumethason trägt zu seiner erhöhten Potenz und seinem spezifischen pharmakologischen Profil bei .

Biologische Aktivität

Flumethasone is a potent difluorinated corticosteroid ester with significant anti-inflammatory, antipruritic, and vasoconstrictive properties. It is primarily utilized in dermatology for conditions such as eczema, psoriasis, and contact dermatitis. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, mechanisms of action, clinical applications, and relevant research findings.

Pharmacodynamics

This compound acts as a glucocorticoid receptor agonist , which means it binds to glucocorticoid receptors in the cytoplasm and translocates to the nucleus, where it influences gene expression. The drug's anti-inflammatory effects are attributed to several mechanisms:

- Inhibition of Phospholipase A2 : this compound promotes the synthesis of lipocortins, which inhibit phospholipase A2, leading to decreased production of arachidonic acid and subsequently reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

- Immunosuppressive Effects : The drug suppresses the immune response by reducing lymphocyte function and decreasing immunoglobulin levels, which is beneficial in treating autoimmune conditions .

Clinical Applications

This compound is employed in various clinical settings, particularly for dermatological conditions. Its efficacy has been documented in numerous studies:

- Efficacy in Dermatological Conditions : A double-blind study involving 430 patients demonstrated that a combination cream of this compound pivalate (0.02%) and clioquinol (3%) was highly effective for treating external ear inflammatory disorders .

- Veterinary Uses : this compound is also approved for use in animals, treating inflammatory conditions in horses, dogs, and cats. It is indicated for musculoskeletal inflammation and various skin conditions .

Table 1: Summary of Key Studies on this compound

This compound's mechanism involves binding to glucocorticoid receptors, leading to:

- Transcriptional Activation/Repression : The binding alters gene expression related to inflammation and immune response.

- Inhibition of Cytokine Production : It reduces the production of pro-inflammatory cytokines such as IL-1 and TNF-alpha.

This multifaceted action contributes to its effectiveness in managing inflammatory diseases.

Adverse Effects

While this compound is generally well-tolerated, some adverse effects can occur:

- Local Reactions : Irritation at the application site, including burning sensations or itching.

- Systemic Effects : Long-term use may lead to systemic corticosteroid side effects such as adrenal suppression or increased infection risk .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study on Eczema Treatment : In a cohort treated with this compound for eczema, patients reported significant reductions in pruritus and inflammation within two weeks of treatment initiation.

- Veterinary Case Study : A study involving dogs with arthritis showed marked improvement in mobility and reduction in pain after treatment with this compound over four weeks.

Eigenschaften

IUPAC Name |

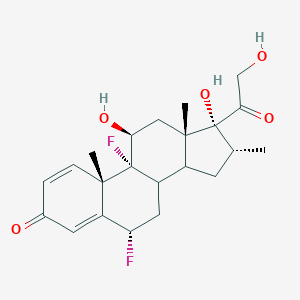

6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXURHACBFYSXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859700 | |

| Record name | 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2135-17-3 | |

| Record name | flumethasone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of flumethasone?

A1: this compound is a synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor. [, , ] This binding leads to a cascade of downstream effects, including modulation of gene expression and interference with inflammatory pathways. [, , , ]

Q2: What are the specific downstream effects of this compound binding to the glucocorticoid receptor?

A2: this compound binding to the glucocorticoid receptor influences numerous physiological processes. Primarily, it exhibits potent anti-inflammatory action by suppressing the production of inflammatory mediators like prostaglandin E2. [, ] It also impacts glucose metabolism, often leading to insulin resistance. [] Additionally, this compound can affect wool growth in sheep, causing shedding or alterations in fiber characteristics. [, ]

Q3: How does this compound's effect on wool growth differ based on the route of administration?

A3: Studies in Merino wethers demonstrated that intravenous administration of this compound consistently led to wool shedding. [] Subcutaneous and intraruminal administration produced similar, although sometimes less pronounced, effects on wool growth. [] The route of administration influences the plasma concentration profile of this compound, potentially impacting its efficacy. []

Q4: Does this compound interact with other drugs?

A4: this compound can interact with thiocyanate, synergistically inhibiting wool growth in sheep. [] This interaction highlights the importance of considering potential drug-drug interactions when administering this compound.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H28F2O5. Its molecular weight is 422.46 g/mol. [, ]

Q6: Is there any spectroscopic data available for this compound?

A6: UV spectrophotometry is commonly employed for the detection and quantification of this compound. [, , , ] The maximum absorbance (λmax) is typically observed around 235-240 nm. [, , ]

Q7: What is the pharmacokinetic profile of this compound in camels?

A7: In camels, this compound follows a two-compartment model after intravenous administration. [] The terminal elimination half-life is approximately 10.45 hours, with a total body clearance of 115.8 ml/h/kg. []

Q8: How does this compound affect cortisol levels in camels?

A8: this compound effectively suppresses cortisol levels in camels, reflecting its potent glucocorticoid activity. [] Pharmacodynamic modeling indicated a low IC50 for this compound on cortisol suppression, further confirming its potency. []

Q9: How long are dexamethasone and this compound detectable in milk after intramuscular injection in cows?

A9: After a single intramuscular injection in cows, dexamethasone residues in milk can exceed the maximum residue limit for several days, highlighting potential food safety concerns. [, ] this compound residues are generally lower and clear more quickly than dexamethasone. [] These findings emphasize the importance of responsible drug use in food-producing animals.

Q10: Has the efficacy of this compound been evaluated in in vitro models?

A10: Yes, studies using equine synoviocytes demonstrated that this compound effectively inhibits prostaglandin E2 production in a dose-dependent manner. [] This in vitro model provides evidence for this compound's anti-inflammatory properties at the cellular level.

Q11: Are there any animal models used to study the effects of this compound?

A11: Several animal models have been employed to study various aspects of this compound. Studies in sheep demonstrated its efficacy in inducing parturition. [, , , , ] Researchers also investigated its effects on wool growth, respiratory distress syndrome in calves, and insulin resistance. [, , , ]

Q12: What analytical techniques are commonly employed for the quantification of this compound?

A12: High-performance liquid chromatography (HPLC) [, , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ] are widely used for the accurate and sensitive quantification of this compound in various matrices. Thin-layer chromatography (TLC) coupled with densitometry is also utilized, particularly for analyzing pharmaceutical formulations. [, , ]

Q13: Are there any immunoassays available for the detection of this compound?

A13: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of this compound in different matrices, including urine, milk, and liver. [, , ] These immunoassays offer a rapid and cost-effective approach for screening purposes.

Q14: What is known about the stability of this compound in different formulations?

A14: this compound is often formulated as a pivalate ester for topical applications. [, , , , ] Analytical techniques, such as TLC and HPLC, are crucial for ensuring the quality and stability of these formulations. [, ]

Q15: How does this compound compare to other glucocorticoids in terms of potency and efficacy?

A15: this compound is considered a highly potent glucocorticoid. [, , ] In a study comparing this compound pivalate with other topical corticosteroids, this compound demonstrated superior or equivalent efficacy in a significant portion of the patients. []

Q16: Has this compound been used in combination with other drugs for therapeutic purposes?

A16: Yes, this compound has been successfully combined with antibiotics for treating bacterial infections, such as Pasteurella haemolytica bronchopneumonia in calves. [] It has also been formulated with antifungals and antibacterials for treating dermatological conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.